molecular formula C6H3BClF4K B13467574 Potassium (5-chloro-2-fluorophenyl)trifluoroborate

Potassium (5-chloro-2-fluorophenyl)trifluoroborate

Cat. No.: B13467574
M. Wt: 236.44 g/mol
InChI Key: GIGJEISOSUAPRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (5-chloro-2-fluorophenyl)trifluoroborate can be synthesized through the reaction of 5-chloro-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Potassium (5-chloro-2-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in various synthetic applications .

Properties

Molecular Formula

C6H3BClF4K

Molecular Weight

236.44 g/mol

IUPAC Name

potassium;(5-chloro-2-fluorophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BClF4.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1

InChI Key

GIGJEISOSUAPRP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)Cl)F)(F)(F)F.[K+]

Origin of Product

United States

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